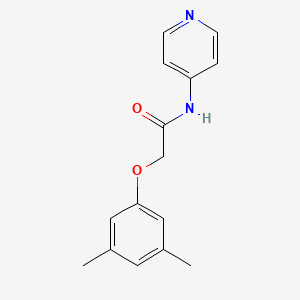![molecular formula C16H19N3O2 B7595501 N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide, also known as HXQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. HXQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes in the brain.
科学的研究の応用
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has been extensively used in scientific research as a tool to study the role of NMDA receptors in various physiological and pathological processes. For example, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has been used to investigate the involvement of NMDA receptors in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has also been used to study the mechanisms of synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory.
作用機序
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. By blocking the activation of the NMDA receptor, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide inhibits the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of LTP and other forms of synaptic plasticity. This results in a decrease in the strength of synaptic transmission and a disruption of learning and memory processes.
Biochemical and Physiological Effects:
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has been shown to have a number of biochemical and physiological effects. For example, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has been shown to reduce the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of pain perception, reward, and mood. N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has also been shown to decrease the activity of enzymes such as protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which are involved in the regulation of gene expression and cellular signaling pathways.
実験室実験の利点と制限
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has several advantages as a research tool. It is a highly specific and potent antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes. N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, there are some limitations to the use of N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide in lab experiments. For example, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide may have off-target effects on other receptors or enzymes, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide in scientific research. One direction is to investigate the role of NMDA receptors in the regulation of immune function and inflammation, as recent studies have suggested that NMDA receptors may play a role in these processes. Another direction is to explore the potential therapeutic applications of N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide in the treatment of neurodegenerative diseases and chronic pain. Finally, further studies are needed to elucidate the precise mechanisms of action of N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide and to develop more potent and selective NMDA receptor antagonists for use in scientific research and clinical applications.
合成法
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide can be synthesized by reacting 1,2-diamino cyclohexane with quinoxaline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide as a white solid, which can be purified by recrystallization or column chromatography.
特性
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15(18-11-16(21)8-4-1-5-9-16)14-10-17-12-6-2-3-7-13(12)19-14/h2-3,6-7,10,21H,1,4-5,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEXYWHJLTXYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=NC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)
![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)
![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)
![N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7595490.png)

![1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine](/img/structure/B7595508.png)
![N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595520.png)